molecular formula C8H8BrClO3S B8559234 4-Bromo-2-chlorobenzyl methanesulfonate

4-Bromo-2-chlorobenzyl methanesulfonate

Cat. No.: B8559234
M. Wt: 299.57 g/mol
InChI Key: CSKPOIWHJXWTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chlorobenzyl methanesulfonate is an organosulfonate compound characterized by a benzyl group substituted with bromo (Br) and chloro (Cl) groups at the 4- and 2-positions, respectively, linked to a methanesulfonate moiety. This structure confers unique physicochemical and biological properties, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H8BrClO3S/c1-14(11,12)13-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3

InChI Key

CSKPOIWHJXWTER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen Positioning and Reactivity

(a) (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride ()
  • Structure : Differs in halogen positioning (2-Br, 4-Cl vs. 4-Br, 2-Cl) and functional group (sulfonyl chloride vs. methanesulfonate ester).
  • Reactivity : The sulfonyl chloride group in this analog is highly reactive toward nucleophiles, making it a precursor for sulfonamide synthesis. In contrast, the methanesulfonate ester in the target compound is more stable, favoring alkylation reactions.
  • Applications : Used in pilot-scale synthesis and pharmaceutical intermediates .
(b) 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide ()
  • Structure : Features a brominated benzylidene group attached to a sulfonamide. The absence of chloro substitution and the presence of a Schiff base moiety distinguish it from the target compound.
  • Crystallography : Bromo substitution at the 5-position (vs. 4-position in the target compound) alters molecular packing and hydrogen bonding, impacting solubility and stability .

Physicochemical Properties

(a) Bromocriptine Methanesulfonate ()
  • Melting Point : 192–196°C (with decomposition), significantly higher than typical aryl methanesulfonates, likely due to its complex polycyclic structure.
  • Pharmaceutical Use : Demonstrates the role of methanesulfonate in enhancing bioavailability and stability in APIs (Active Pharmaceutical Ingredients) .
(b) Lead Methanesulfonate ()
  • Physical State : Colorless liquid, contrasting with the solid state of most aromatic methanesulfonates.
  • Stability: Corrosive to metals and decomposes into toxic fumes (e.g., sulfur oxides), highlighting differences between organic and inorganic sulfonates .
(a) Methyl Methanesulfonate (MMS) ()
  • DNA Damage : Induces alkylation lesions, primarily at N7-guanine, leading to base mispairing.
  • Potency: At p53-normalized concentrations (200 µM), MMS activates p53 in 25% of cells, comparable to 0.3 µM etoposide and 30 µM quercetin. This suggests lower potency than topoisomerase inhibitors but higher than flavonoid-based genotoxins .
  • Implications for 4-Bromo-2-chlorobenzyl Methanesulfonate : The bromo and chloro substituents may enhance DNA alkylation efficiency compared to MMS, though direct data is needed.
(b) 2-Bromo-4'-methoxyacetophenone ()
  • Use as Intermediate : Employed in manufacturing under controlled conditions, reflecting the broader trend of brominated aromatics in synthesis.
  • Toxicity Profile : Likely shares risks with halogenated methanesulfonates, including respiratory and dermal irritation .

Key Findings and Implications

  • Halogen Positioning : The 4-Br, 2-Cl configuration in the target compound likely enhances electrophilicity compared to positional isomers, influencing reactivity in alkylation reactions .
  • Toxicity vs.
  • Industrial Relevance: Like 2-Bromo-4'-methoxyacetophenone, the compound is likely restricted to controlled industrial or laboratory use due to reactivity and health risks .

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